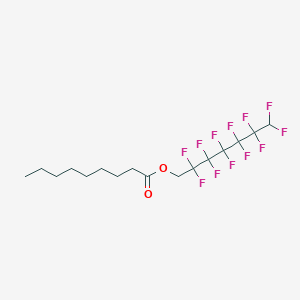
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is a fluorinated ester compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and nonanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and nonanoic acid.
Reduction: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and chemical stability. In biological systems, the compound may interact with lipid membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is unique due to its specific ester linkage and the presence of a nonanoate group. This structural feature distinguishes it from other similar fluorinated compounds, providing distinct chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
78509-68-9 |
|---|---|
Molecular Formula |
C16H20F12O2 |
Molecular Weight |
472.31 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl nonanoate |
InChI |
InChI=1S/C16H20F12O2/c1-2-3-4-5-6-7-8-10(29)30-9-12(19,20)14(23,24)16(27,28)15(25,26)13(21,22)11(17)18/h11H,2-9H2,1H3 |
InChI Key |
LYBXFDASBNDDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















